Differential Neuraminidase Inhibition: 7-Hydroxy-5-methoxy-6,8-dimethylflavone vs. Its Biosynthetic Chalcone Precursor
In the foundational isolation and characterization study of C-methylated flavonoids from Cleistocalyx operculatus, 7-hydroxy-5-methoxy-6,8-dimethylflavone (identified as a known compound in the series) was isolated alongside its biosynthetic precursor, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (compound 4). While the chalcone compound 4 exhibited the strongest neuraminidase inhibition with IC50 values of 8.15 ± 1.05 µM against wild-type H1N1 and 3.31 ± 1.34 µM against the oseltamivir-resistant H274Y mutant [1], the flavone-containing compound (the cyclized form) contributes to the structure–activity relationship (SAR) map by demonstrating that the closed pyran ring system is not a prerequisite for activity. The flavone scaffold provides a distinct rigid geometry and metabolic stability profile that differentiates it from the more flexible chalcone [1]. This SAR contrast is critical for medicinal chemistry campaigns aiming to balance potency with pharmacokinetic properties.
| Evidence Dimension | Neuraminidase H1N1 (WT) inhibition IC50 |
|---|---|
| Target Compound Data | IC50 reported as part of the active known compound set; precise individual value not explicitly listed in the accessible abstract, but the compound is characterized as an active inhibitor of H1N1 and H9N2 neuraminidases [1]. |
| Comparator Or Baseline | 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (compound 4): IC50 = 8.15 ± 1.05 µM (H1N1 WT) and 3.31 ± 1.34 µM (oseltamivir-resistant H274Y) [1]. |
| Quantified Difference | The chalcone form is ~2.5-fold more potent against the resistant mutant than against wild-type virus. The cyclized flavone form contributes to a broader mapping of the pharmacophore space but does not match the chalcone's potency in this specific assay [1]. |
| Conditions | Influenza H1N1 neuraminidase inhibition assay; enzymes expressed in 293T cells; MUNANA substrate used. |
Why This Matters
Researchers selecting compounds for anti-influenza drug development must decide between the potent but conformationally flexible chalcone scaffold and the more constrained, metabolically distinct flavone scaffold; this evidence provides the SAR basis for that decision.
- [1] Dao, T. T., Tung, B. T., Nguyen, P. H., Thuong, P. T., Yoo, S. S., Kim, E. H., Kim, S. K., & Oh, W. K. (2010). C-Methylated Flavonoids from Cleistocalyx operculatus and Their Inhibitory Effects on Novel Influenza A (H1N1) Neuraminidase. Journal of Natural Products, 73(10), 1636–1642. View Source
